N-[5-[2-amino-7-(1-hydroxy-2-methylpropan-2-yl)pyrrolo[2,3-d]pyrimidine-5-carbonyl]pyridin-3-yl]-2-(5-chloropyridin-2-yl)acetamide
Overview
Description
PF-06273340 is a potent and selective inhibitor of the tropomyosin receptor kinase family, which includes tropomyosin receptor kinase A, tropomyosin receptor kinase B, and tropomyosin receptor kinase C. This compound is peripherally restricted, meaning it does not significantly penetrate the brain, making it a promising candidate for the treatment of chronic pain without central nervous system side effects .
Mechanism of Action
Target of Action
PF-06273340 is a potent and selective pan-tropomyosin-related kinase (Trk) inhibitor . The primary targets of PF-06273340 are the Trk receptors A, B, and C . These receptors are part of the neurotrophin family of growth factors, which includes nerve growth factor (NGF), brain-derived neurotrophic factor (BDNF), neurotrophin 3 (NT3), and neurotrophin 4 (NT4) . These growth factors play crucial roles in the physiology of chronic pain .
Mode of Action
The compound interacts with its targets by inhibiting the kinase activity of the Trk receptors . This inhibition disrupts the signaling of the neurotrophins, thereby modulating their activity .
Biochemical Pathways
The biochemical pathways affected by PF-06273340 involve the signaling of the neurotrophins through the Trk receptors . Neurotrophins signal through the Trk family of tyrosine kinase receptors, where NGF signals preferentially through TrkA, BDNF and NT-4 through TrkB, and NT-3 through TrkC . By inhibiting these receptors, PF-06273340 disrupts these signaling pathways .
Pharmacokinetics
It has a low metabolic turnover in human liver microsomes and hepatocytes and is a good substrate for efflux transporters P-glycoprotein and Breast cancer resistance protein (BCRP), indicating that it may have moderate passive permeability .
Result of Action
The molecular and cellular effects of PF-06273340’s action primarily involve the reduction of pain. It has been shown to exhibit efficacy in a rodent model of inflammatory pain . The compound’s inhibition of Trk receptors disrupts the signaling of neurotrophins, which are implicated in the modulation of pain .
Action Environment
It is known that the compound is peripherally restricted , suggesting that its action may be influenced by factors in the peripheral nervous system
Biochemical Analysis
Biochemical Properties
PF-06273340 interacts with the tropomyosin-related kinase (Trk) family of tyrosine kinase receptors . It has shown inhibitory effects on TrkA, TrkB, and TrkC with IC50 values of 6 nM, 4 nM, and 3 nM respectively . The compound is selective for Trk over a panel of ion channels, receptors, and other enzymes .
Cellular Effects
PF-06273340 has been shown to reduce pain in nonclinical models . It is known to influence cell function by inhibiting Trk signaling, which is implicated in the physiology of chronic pain . The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is linked to its inhibitory action on Trk receptors .
Molecular Mechanism
The molecular mechanism of action of PF-06273340 involves binding to the extracellular domain of Trk receptors, thereby inhibiting their interactions with neurotrophins . This inhibition disrupts Trk signaling, leading to its analgesic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, PF-06273340 has demonstrated efficacy in a rodent model of inflammatory pain
Dosage Effects in Animal Models
In animal models, PF-06273340 has shown analgesic effects
Metabolic Pathways
PF-06273340 is known to have a low metabolic turnover in human liver microsomes and hepatocytes
Transport and Distribution
PF-06273340 is a good substrate for efflux transporters P-glycoprotein and Breast cancer resistance protein (BCRP), suggesting a role in its transport and distribution within cells and tissues .
Subcellular Localization
Given that it is a brain penetrant , it can be inferred that it is able to cross the blood-brain barrier and exert its effects within the central nervous system.
Preparation Methods
The synthesis of PF-06273340 involves several key steps, including the formation of the pyrrolo[2,3-d]pyrimidine core and subsequent functionalization to introduce the necessary substituents. The synthetic route typically involves:
Formation of the pyrrolo[2,3-d]pyrimidine core: This is achieved through a series of cyclization reactions starting from commercially available precursors.
Functionalization: Introduction of the amino, hydroxy, and other functional groups is carried out using standard organic synthesis techniques such as nucleophilic substitution, amide coupling, and selective chlorination
Industrial production methods for PF-06273340 would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
PF-06273340 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can modify the functional groups on the molecule, potentially altering its activity and selectivity.
Substitution Reactions: Nucleophilic substitution reactions are commonly used to introduce or modify functional groups on the pyrrolo[2,3-d]pyrimidine core.
Amide Coupling: This reaction is used to form the amide bond between the pyrrolo[2,3-d]pyrimidine core and the pyridineacetamide moiety
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and coupling reagents like N,N’-dicyclohexylcarbodiimide. The major products formed from these reactions are typically derivatives of PF-06273340 with modified functional groups.
Scientific Research Applications
PF-06273340 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of tropomyosin receptor kinase family members and their role in various biological processes.
Biology: PF-06273340 is employed in research to understand the signaling pathways mediated by tropomyosin receptor kinases and their involvement in pain and other physiological responses.
Medicine: The compound is being investigated for its potential to treat chronic pain conditions without central nervous system side effects, making it a valuable candidate for pain management therapies
Industry: PF-06273340 is used in the development of new pharmaceuticals targeting the tropomyosin receptor kinase family, contributing to the advancement of pain management treatments
Comparison with Similar Compounds
PF-06273340 is unique in its high selectivity and peripheral restriction compared to other tropomyosin receptor kinase inhibitors. Similar compounds include:
ANA-12: A selective inhibitor of tropomyosin receptor kinase B, but with different pharmacokinetic properties.
GSK1838705A: Another tropomyosin receptor kinase inhibitor with broader kinase selectivity.
Cyclotraxin-B: A selective inhibitor of tropomyosin receptor kinase B with different therapeutic applications.
PF-06273340 stands out due to its potent inhibition of all three tropomyosin receptor kinase family members and its limited brain penetration, making it a promising candidate for treating peripheral pain conditions .
Properties
IUPAC Name |
N-[5-[2-amino-7-(1-hydroxy-2-methylpropan-2-yl)pyrrolo[2,3-d]pyrimidine-5-carbonyl]pyridin-3-yl]-2-(5-chloropyridin-2-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN7O3/c1-23(2,12-32)31-11-18(17-10-28-22(25)30-21(17)31)20(34)13-5-16(9-26-7-13)29-19(33)6-15-4-3-14(24)8-27-15/h3-5,7-11,32H,6,12H2,1-2H3,(H,29,33)(H2,25,28,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIWZDNVMQQBQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)N1C=C(C2=CN=C(N=C21)N)C(=O)C3=CC(=CN=C3)NC(=O)CC4=NC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN7O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1402438-74-7 | |
Record name | PF-06273340 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1402438747 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PF-06273340 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12269 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PF-06273340 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I136775ABW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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